molecular formula C13H19NO B1623628 2-(3-Methoxyphenyl)azepane CAS No. 383129-37-1

2-(3-Methoxyphenyl)azepane

Cat. No. B1623628
CAS RN: 383129-37-1
M. Wt: 205.3 g/mol
InChI Key: RSJVJDRQAKBTIR-UHFFFAOYSA-N
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Description

“2-(3-Methoxyphenyl)azepane” is a biochemical used for proteomics research . Its molecular formula is C13H19NO and it has a molecular weight of 205.3 .


Physical And Chemical Properties Analysis

“2-(3-Methoxyphenyl)azepane” is a solid substance . Its molecular weight is 205.3 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Protein Kinase Inhibitors

Research into azepane derivatives has shown their potential as inhibitors of protein kinase B (PKB-alpha) and protein kinase A (PKA). A study conducted by Breitenlechner et al. (2004) focused on the structure-based optimization of novel azepane derivatives, finding certain compounds to be highly active against PKB-alpha with improved plasma stability, highlighting their relevance in therapeutic applications for diseases where PKB-alpha is implicated (Breitenlechner et al., 2004).

Synthetic Methodologies

Significant advancements have been made in the synthesis of azepane derivatives. Lee and Beak (2006) described an asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes through a highly diastereoselective and enantioselective process, providing a method for creating complex azepane structures with potential applications in drug development and material science (Lee & Beak, 2006).

Chemical Reactivity and Stability

The study of the reactivity and stability of azepine derivatives under various conditions is crucial for their application in synthetic chemistry. Research by Rizk, Shi, and Platz (2006) explored the lifetimes and reactivities of 1,2-didehydroazepines, including those with methoxyphenyl groups, providing insights into their behavior in biochemical environments, which is valuable for designing photoaffinity labeling experiments (Rizk, Shi, & Platz, 2006).

Ionic Liquids and Material Science

Azepane has been used in the synthesis of a new family of room temperature ionic liquids, as reported by Belhocine et al. (2011). These transformations of azepane, a byproduct in the polyamide industry, into ionic liquids demonstrate its potential in creating environmentally friendly solvents with applications in various chemical processes and material science (Belhocine et al., 2011).

properties

IUPAC Name

2-(3-methoxyphenyl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-15-12-7-5-6-11(10-12)13-8-3-2-4-9-14-13/h5-7,10,13-14H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJVJDRQAKBTIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408595
Record name 2-(3-methoxyphenyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)azepane

CAS RN

383129-37-1
Record name Hexahydro-2-(3-methoxyphenyl)-1H-azepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383129-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-methoxyphenyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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